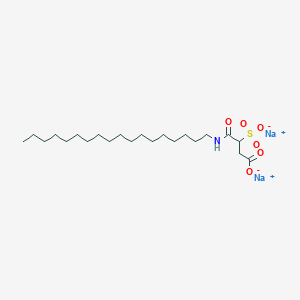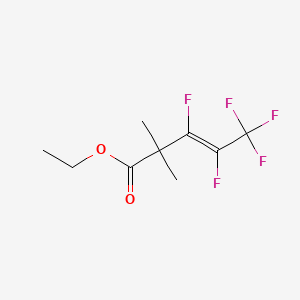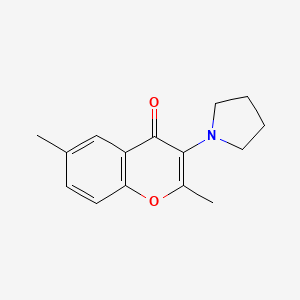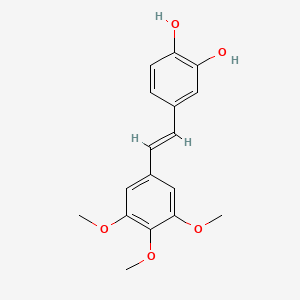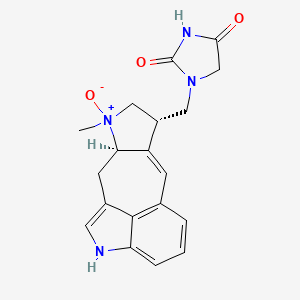
2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide is a complex organic compound with a unique structure that combines elements of imidazolidinedione and ergoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide typically involves multiple steps, starting with the preparation of the imidazolidinedione core. This is followed by the introduction of the ergoline moiety through a series of reactions, including alkylation and oxidation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ergoline moiety, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with potential biological activity.
Aplicaciones Científicas De Investigación
2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying the interactions between small molecules and biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Imidazolidinedione derivatives: These compounds share the imidazolidinedione core but differ in their substituents.
Ergoline derivatives: Compounds with similar ergoline structures but different functional groups.
Uniqueness
What sets 2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-, N-oxide apart is its combination of the imidazolidinedione and ergoline moieties, which imparts unique chemical and biological properties. This dual structure allows for versatile applications and the potential for novel therapeutic effects.
Propiedades
Número CAS |
113869-49-1 |
|---|---|
Fórmula molecular |
C19H20N4O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
1-[[(4S,7R)-6-methyl-6-oxido-11-aza-6-azoniatetracyclo[7.6.1.03,7.012,16]hexadeca-1(16),2,9,12,14-pentaen-4-yl]methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N4O3/c1-23(26)10-13(8-22-9-17(24)21-19(22)25)14-5-11-3-2-4-15-18(11)12(7-20-15)6-16(14)23/h2-5,7,13,16,20H,6,8-10H2,1H3,(H,21,24,25)/t13-,16+,23?/m0/s1 |
Clave InChI |
JLHBAWJYPHWGCU-RPYGVECJSA-N |
SMILES isomérico |
C[N+]1(C[C@@H](C2=CC3=C4C(=CNC4=CC=C3)C[C@H]21)CN5CC(=O)NC5=O)[O-] |
SMILES canónico |
C[N+]1(CC(C2=CC3=C4C(=CNC4=CC=C3)CC21)CN5CC(=O)NC5=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



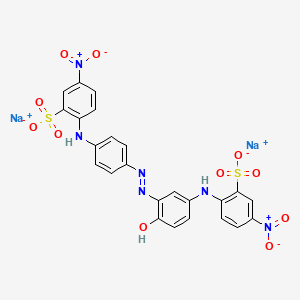
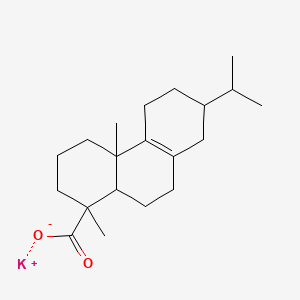
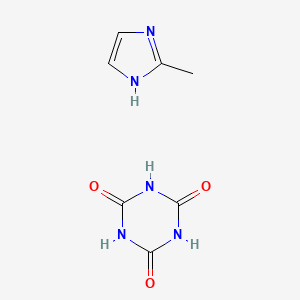
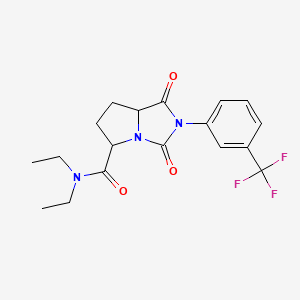
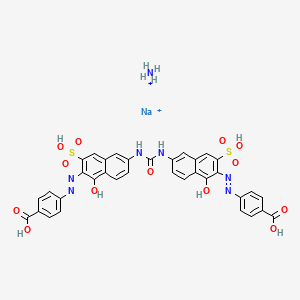

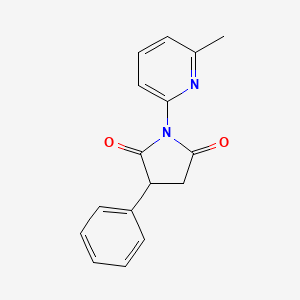
![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)

